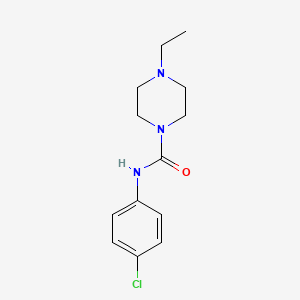
N-(4-chlorophenyl)-4-ethyl-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-4-ethyl-1-piperazinecarboxamide and its derivatives involves structural modifications on the piperazine ring and the benzamide moiety to affect its binding affinity at dopamine receptors and other biological targets. For instance, modifications on the amide bond and the alkyl chain linking the benzamide to the piperazine ring have been shown to influence dopamine D(4) receptor affinity (Perrone et al., 2000).
Molecular Structure Analysis
Molecular interaction studies, including conformational analysis using molecular orbital methods, have identified distinct conformations of related compounds that suggest how structural elements might influence binding to receptors. For example, the conformational flexibility and the orientation of aromatic ring moieties significantly impact the steric binding interactions with cannabinoid receptors (Shim et al., 2002).
Chemical Reactions and Properties
Compounds structurally similar to this compound have been synthesized and evaluated for their biological activity, demonstrating moderate activity against bacteria and fungi (J.V.Guna et al., 2009). Such activities are indicative of the chemical reactivity and potential pharmacological properties of these compounds.
Physical Properties Analysis
The synthesis and characterization of analogs, including methods such as liquid chromatography-mass spectrometry (LC-MS/MS), have been used to analyze the physical properties and metabolites of related compounds, providing insight into their stability, solubility, and behavior in biological systems (Xiaomei Jiang et al., 2007).
Chemical Properties Analysis
The chemical properties, including the ability to form hydrogen bonds and the influence of substituents on the piperazine ring, have been a focus of study, contributing to the understanding of the compound's interactions at the molecular level. This includes investigations into the hydrogen-bond association and the impact of different functional groups on the molecule's activity and selectivity (Robin A Weatherhead-Kloster et al., 2005).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or halt cancer cell growth .
Biochemical Pathways
For example, some indole derivatives have been found to interfere with the biosynthesis of certain bacterial lipids .
Pharmacokinetics
Similar compounds have been shown to have good kinetic solubilities and metabolic stability in vitro . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may lead to changes in cellular processes, potentially inhibiting the growth of certain cells or organisms .
Action Environment
It is known that similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-2-16-7-9-17(10-8-16)13(18)15-12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPBKTRSBBRDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)

![2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)
![5-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5766707.png)


![dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5766725.png)
![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5766728.png)

![methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5766747.png)
![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5766751.png)
